molecular formula C17H15F3N6O3 B11969619 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11969619
M. Wt: 408.3 g/mol
InChI Key: LHQDZJBLBNDLDA-QPJQQBGISA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine ring system and a trifluoromethylphenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves multiple steps. One common method includes the following steps:

    Formation of the Purine Derivative: The starting material, 1,3-dimethylxanthine, undergoes a series of reactions to form the purine derivative. This typically involves nitration, reduction, and cyclization reactions.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and an appropriate catalyst.

    Formation of the Acetohydrazide Moiety: The final step involves the reaction of the intermediate with hydrazine hydrate to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring system, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, including cancer and viral infections.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The purine ring system allows it to mimic natural substrates, while the trifluoromethylphenyl group enhances its binding affinity. This dual functionality enables the compound to inhibit enzyme activity or modulate receptor function, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid
  • 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethanesulfonyl fluoride
  • ethyl (2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Uniqueness

The uniqueness of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide lies in its combination of a purine ring system with a trifluoromethylphenyl group. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15F3N6O3

Molecular Weight

408.3 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H15F3N6O3/c1-24-14-13(15(28)25(2)16(24)29)26(9-21-14)8-12(27)23-22-7-10-5-3-4-6-11(10)17(18,19)20/h3-7,9H,8H2,1-2H3,(H,23,27)/b22-7+

InChI Key

LHQDZJBLBNDLDA-QPJQQBGISA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=CC=C3C(F)(F)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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